25-Hydroxyvitamin D2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker for Vitamin D Status

Measuring total 25(OH)D, which includes both 25(OH)D2 and 25(OH)D3, is the gold standard for assessing vitamin D status in research. This is because 25(OH)D has a longer half-life (around three weeks) compared to the parent vitamins, making it a more stable indicator of overall vitamin D levels. Several analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), are used to quantify 25(OH)D2 and D3 in research studies. Source: Quantification of 25-hydroxyvitamin D2 and D3 in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research, ThermoFisher Scientific:

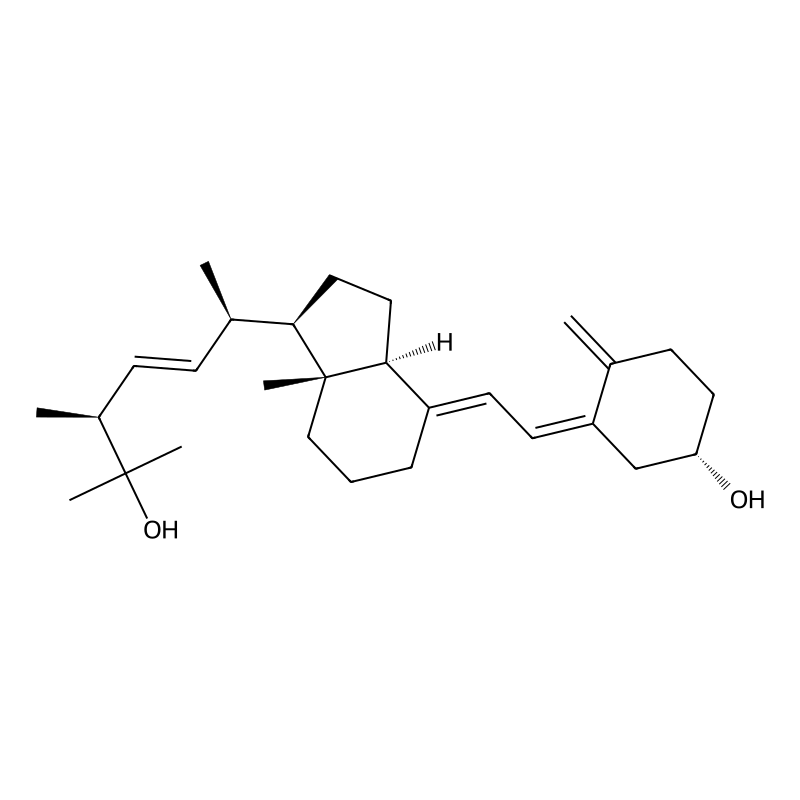

25-Hydroxyvitamin D2, also known as ergocalciferol, is a form of vitamin D that is produced in the body through the hydroxylation of ergosterol, a plant sterol. This compound plays a crucial role in calcium and phosphate metabolism, thereby influencing bone health and various physiological processes. As a secosteroid, it has a broken steroid structure, which distinguishes it from other vitamins. In humans, 25-hydroxyvitamin D2 is primarily synthesized in the liver and serves as a precursor to the biologically active form of vitamin D, 1,25-dihydroxyvitamin D2.

- Calcium and phosphate homeostasis for bone health

- Cell proliferation and differentiation

- Immune function modulation

Data for Safety and Hazards:

- The tolerable upper intake level (UL) for vitamin D from all sources (including D2 and D3) for adults is set at 4,000 IU/day by the Institute of Medicine (IOM).

The synthesis of 25-hydroxyvitamin D2 involves several enzymatic reactions:

- Hydroxylation: Ergocalciferol undergoes hydroxylation primarily in the liver by the enzyme vitamin D 25-hydroxylase (CYP2R1), converting it to 25-hydroxyvitamin D2.

- Further Hydroxylation: In the kidneys, 25-hydroxyvitamin D2 can be further hydroxylated by CYP27B1 to form 1,25-dihydroxyvitamin D2, which is the active hormonal form of vitamin D.

- Catabolism: The active form can be catabolized by CYP24A1 into various metabolites, including calcitroic acid and 24,25-dihydroxyvitamin D2, which are biologically inactive.

25-Hydroxyvitamin D2 is critical for maintaining calcium homeostasis and bone health. It binds to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression related to calcium absorption and bone mineralization. The biological effects include:

- Calcium Absorption: Enhances intestinal absorption of calcium and phosphate.

- Bone Health: Promotes bone formation and mineralization.

- Immune Function: Modulates immune responses and may have anti-inflammatory effects.

Studies have shown that adequate levels of 25-hydroxyvitamin D2 are associated with improved bone density and reduced risk of fractures.

The synthesis of 25-hydroxyvitamin D2 can be achieved through both natural and synthetic methods:

- Natural Synthesis:

- From Ergosterol: Ergosterol is irradiated with ultraviolet light to produce ergocalciferol, which is then hydroxylated in the liver to yield 25-hydroxyvitamin D2.

- Synthetic Approaches:

- Chemical Synthesis: Various chemical methods have been developed to synthesize 25-hydroxyvitamin D2 from simpler precursors using reagents like Grignard reagents for hydroxylation reactions .

- Radiolabeled Synthesis: Techniques involving tritiated compounds have been used for research purposes to study its biological activity and metabolism .

25-Hydroxyvitamin D2 has several clinical applications:

- Vitamin D Testing: It is commonly measured in serum to assess an individual's vitamin D status. Low levels indicate potential deficiencies that could lead to conditions such as osteoporosis or rickets .

- Supplementation: Used in dietary supplements for individuals at risk of vitamin D deficiency, including those with limited sun exposure or specific health conditions.

- Research: Investigated for its role in various diseases, including autoimmune disorders and cancer due to its regulatory effects on cell proliferation and differentiation.

Research has indicated that 25-hydroxyvitamin D2 interacts with various biological systems:

- Vitamin D Binding Protein: It binds to vitamin D-binding protein in circulation, influencing its bioavailability and transport .

- Other Hormones: Its metabolism is influenced by parathyroid hormone levels and fibroblast growth factor 23, which regulate calcium homeostasis.

- Drug Interactions: Studies suggest potential interactions with medications that affect calcium metabolism or those metabolized by cytochrome P450 enzymes.

Several compounds are structurally related or functionally similar to 25-hydroxyvitamin D2. Here’s a comparison highlighting their uniqueness:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| 25-Hydroxyvitamin D3 | Cholecalciferol | Produced from vitamin D3; more potent than vitamin D2. |

| 1,25-Dihydroxyvitamin D2 | Active form | Directly regulates gene expression via VDR; more active biologically. |

| 24,25-Dihydroxyvitamin D3 | Metabolite | Inactive but may have roles in bone health; formed by CYP24A1. |

| Ergocalciferol | Vitamin D2 | Precursor to 25-hydroxyvitamin D2; derived from yeast or fungi. |

Uniqueness of 25-Hydroxyvitamin D2

While both forms of hydroxyvitamin D (D2 and D3) serve similar functions in calcium metabolism, 25-hydroxyvitamin D2 is unique due to its origin from plant sources and its specific metabolic pathways. Its distinct binding affinity and metabolic fate compared to 25-hydroxyvitamin D3 influence its efficacy as a supplement and its biological roles.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301+H311 (100%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Health Hazard

Other CAS

Metabolism Metabolites

Use Classification

Dates

2: Freeman J, Wilson K, Spears R, Shalhoub V, Sibley P. Performance evaluation of four 25-hydroxyvitamin D assays to measure 25-hydroxyvitamin D2. Clin Biochem. 2015 Nov;48(16-17):1097-104. doi: 10.1016/j.clinbiochem.2015.05.021. Epub 2015 Jun 6. PubMed PMID: 26054580.

3: Engelen L, Schalkwijk CG, Eussen SJ, Scheijen JL, Soedamah-Muthu SS, Chaturvedi N, Fuller JH, Stehouwer CD. Low 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 levels are independently associated with macroalbuminuria, but not with retinopathy and macrovascular disease in type 1 diabetes: the EURODIAB prospective complications study. Cardiovasc Diabetol. 2015 May 30;14:67. doi: 10.1186/s12933-015-0231-2. PubMed PMID: 26025465; PubMed Central PMCID: PMC4456046.

4: Kwak HS, Chung HJ, Cho DH, Park MH, Ku ES, Park EJ, Oh HJ. Efficacy of the measurement of 25-hydroxyvitamin D2 and D3 levels by using PerkinElmer liquid chromatography-tandem mass spectrometry vitamin D kit compared with DiaSorin radioimmunoassay kit and Elecsys vitamin D total assay. Ann Lab Med. 2015 Mar;35(2):263-5. doi: 10.3343/alm.2015.35.2.263. Epub 2015 Feb 12. PubMed PMID: 25729734; PubMed Central PMCID: PMC4330182.

5: Lee D, Garrett TJ, Goldberger BA, Bazydlo LA. Quantitation of 25-hydroxyvitamin D2 and D3 in serum and plasma by LCMS/MS. Bioanalysis. 2015;7(2):167-78. doi: 10.4155/bio.14.229. PubMed PMID: 25587834.

6: Newton-Bishop JA, Davies JR, Latheef F, Randerson-Moor J, Chan M, Gascoyne J, Waseem S, Haynes S, O'Donovan C, Bishop DT. 25-Hydroxyvitamin D2 /D3 levels and factors associated with systemic inflammation and melanoma survival in the Leeds Melanoma Cohort. Int J Cancer. 2015 Jun 15;136(12):2890-9. doi: 10.1002/ijc.29334. Epub 2014 Dec 13. PubMed PMID: 25403087; PubMed Central PMCID: PMC4397121.

7: van den Ouweland JM, Beijers AM, van Daal H. Overestimation of 25-hydroxyvitamin D3 by increased ionisation efficiency of 3-epi-25-hydroxyvitamin D3 in LC-MS/MS methods not separating both metabolites as determined by an LC-MS/MS method for separate quantification of 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human serum. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Sep 15;967:195-202. doi: 10.1016/j.jchromb.2014.07.021. Epub 2014 Jul 31. PubMed PMID: 25125396.

8: Zhang SW, Jian W, Sullivan S, Sankaran B, Edom RW, Weng N, Sharkey D. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jun 15;961:62-70. doi: 10.1016/j.jchromb.2014.05.006. Epub 2014 May 14. PubMed PMID: 24861873.

9: Plíšek J, Krčmová LK, Aufartová J, Morales TV, Esponda SM, Oros R, Kasalová E, Santana-Rodriguez JJ, Sobotka L, Solich P, Solichová D. New approach for the clinical monitoring of 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 by ultra high performance liquid chromatography with MS/MS based on the standard reference material 972. J Sep Sci. 2013 Dec;36(23):3702-8. doi: 10.1002/jssc.201300553. Epub 2013 Oct 27. PubMed PMID: 24123838.

10: Yasuda K, Endo M, Ikushiro S, Kamakura M, Ohta M, Sakaki T. UV-dependent production of 25-hydroxyvitamin D2 in the recombinant yeast cells expressing human CYP2R1. Biochem Biophys Res Commun. 2013 May 3;434(2):311-5. doi: 10.1016/j.bbrc.2013.02.124. Epub 2013 Mar 30. PubMed PMID: 23548573.

11: Su Z, Slay BR, Carr R, Zhu Y. The recognition of 25-hydroxyvitamin D2 and D3 by a new binding protein based 25-hydroxyvitamin D assay. Clin Chim Acta. 2013 Feb 18;417:62-6. doi: 10.1016/j.cca.2012.12.018. Epub 2012 Dec 22. PubMed PMID: 23266769.

12: Williams DM, Fraser A, Sayers A, Fraser WD, Hyppönen E, Smith GD, Sattar N, Lawlor DA. Associations of childhood 25-hydroxyvitamin D2 and D3 and cardiovascular risk factors in adolescence: prospective findings from the Avon Longitudinal Study of Parents and Children. Eur J Prev Cardiol. 2014 Mar;21(3):281-90. doi: 10.1177/2047487312465688. Epub 2012 Nov 26. PubMed PMID: 23185083; PubMed Central PMCID: PMC3931583.

13: Mochizuki A, Kodera Y, Saito T, Satoh M, Sogawa K, Nishimura M, Seimiya M, Kubota M, Nomura F. Preanalytical evaluation of serum 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 measurements using LC-MS/MS. Clin Chim Acta. 2013 May;420:114-20. doi: 10.1016/j.cca.2012.10.041. Epub 2012 Nov 1. PubMed PMID: 23123828.

14: Le Goff C, Peeters S, Crine Y, Lukas P, Souberbielle JC, Cavalier E. Evaluation of the cross-reactivity of 25-hydroxyvitamin D2 on seven commercial immunoassays on native samples. Clin Chem Lab Med. 2012 Nov;50(11):2031-2. doi: 10.1515/cclm-2012-0164. PubMed PMID: 23096759.

15: Garg U, Munar A, Frazee C 3rd, Scott D. A simple, rapid atmospheric pressure chemical ionization liquid chromatography tandem mass spectrometry method for the determination of 25-hydroxyvitamin D2 and D3. J Clin Lab Anal. 2012 Sep;26(5):349-57. doi: 10.1002/jcla.21530. PubMed PMID: 23001980.

16: Williams DM, Fraser A, Sayers A, Fraser WD, Hingorani A, Deanfield J, Davey Smith G, Sattar N, Lawlor DA. Associations of 25-hydroxyvitamin D2 and D3 with cardiovascular risk factors in childhood: cross-sectional findings from the Avon Longitudinal Study of Parents and Children. J Clin Endocrinol Metab. 2012 May;97(5):1563-71. doi: 10.1210/jc.2011-2335. Epub 2012 Feb 16. PubMed PMID: 22344194; PubMed Central PMCID: PMC3927053.

17: Jones KS, Schoenmakers I, Bluck LJ, Ding S, Prentice A. Plasma appearance and disappearance of an oral dose of 25-hydroxyvitamin D2 in healthy adults. Br J Nutr. 2012 Apr;107(8):1128-37. doi: 10.1017/S0007114511004132. Epub 2011 Sep 7. PubMed PMID: 21896243; PubMed Central PMCID: PMC3328847.

18: Schleicher RL, Encisco SE, Chaudhary-Webb M, Paliakov E, McCoy LF, Pfeiffer CM. Isotope dilution ultra performance liquid chromatography-tandem mass spectrometry method for simultaneous measurement of 25-hydroxyvitamin D2, 25-hydroxyvitamin D3 and 3-epi-25-hydroxyvitamin D3 in human serum. Clin Chim Acta. 2011 Aug 17;412(17-18):1594-9. doi: 10.1016/j.cca.2011.05.010. Epub 2011 May 13. PubMed PMID: 21601563.

19: Stepman HC, Vanderroost A, Van Uytfanghe K, Thienpont LM. Candidate reference measurement procedures for serum 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 by using isotope-dilution liquid chromatography-tandem mass spectrometry. Clin Chem. 2011 Mar;57(3):441-8. doi: 10.1373/clinchem.2010.152553. Epub 2011 Jan 19. PubMed PMID: 21248072.

20: Netzel BC, Cradic KW, Bro ET, Girtman AB, Cyr RC, Singh RJ, Grebe SK. Increasing liquid chromatography-tandem mass spectrometry throughput by mass tagging: a sample-multiplexed high-throughput assay for 25-hydroxyvitamin D2 and D3. Clin Chem. 2011 Mar;57(3):431-40. doi: 10.1373/clinchem.2010.157115. Epub 2011 Jan 18. PubMed PMID: 21245371.